An In-depth Technical Guide to the Synthesis of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride
An In-depth Technical Guide to the Synthesis of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride, a key reagent in various organic syntheses, most notably the Wittig reaction for the formation of α,β-unsaturated esters. This document details the prevalent synthesis protocol, presents key quantitative data, and illustrates the experimental workflow.
Core Synthesis and Mechanism
The primary and most direct method for the synthesis of (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride is the quaternization of triphenylphosphine. This reaction involves the nucleophilic attack of triphenylphosphine on an alkyl halide, in this case, ethyl chloroacetate. The reaction proceeds via an SN2 mechanism, where the phosphorus atom of triphenylphosphine acts as the nucleophile, displacing the chloride ion from the α-carbon of the ethyl chloroacetate.
The resulting phosphonium salt is a stable, solid compound that can be isolated and purified. This salt is a precursor to the corresponding phosphorus ylide, which is generated by deprotonation with a suitable base and is the reactive species in the Wittig reaction.[1]
Quantitative Data
The following table summarizes the key quantitative data for (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride and its common analogue, the bromide salt.
| Property | (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride | (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide |
| CAS Number | 17577-28-5[1] | 1530-45-6[2][3][4][5][6] |
| Molecular Formula | C₂₂H₂₂ClO₂P[7] | C₂₂H₂₂BrO₂P[8] |
| Molecular Weight | 384.84 g/mol [1][7] | 429.29 g/mol [8] |
| Melting Point | 120-123 °C (dec.) | 145-150 °C (dec.)[2][4][8] |
| Appearance | White to off-white solid | White crystalline solid[8] |
| Solubility | Soluble in polar organic solvents | Soluble in polar solvents like water[8] |
Experimental Protocol
This protocol is based on established procedures for the synthesis of analogous phosphonium salts and general principles of SN2 reactions involving triphenylphosphine.
Materials:
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Triphenylphosphine (PPh₃)
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Ethyl chloroacetate (ClCH₂COOEt)
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Toluene (or Acetonitrile/Dichloromethane)
-
Diethyl ether
Equipment:
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Round-bottom flask
-
Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve triphenylphosphine (1.0 equivalent) in a suitable solvent such as toluene, acetonitrile, or dichloromethane (approximately 5-10 mL per gram of triphenylphosphine).[8]
-
Addition of Alkyl Halide: To the stirred solution of triphenylphosphine, add ethyl chloroacetate (1.0-1.2 equivalents) dropwise at room temperature.[8]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80°C depending on the solvent) and maintain stirring.[8] The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for 12-48 hours.[8] A nitrogen or inert gas atmosphere can be used to prevent oxidation.[8]
-
Isolation of Product: After the reaction is complete (as indicated by the consumption of starting material), cool the mixture to room temperature. The phosphonium salt will often precipitate out of the solution. If precipitation is slow, the solution can be cooled further in an ice bath.
-
Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials and solvent residues.[8]
-
Drying: Dry the purified (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride under vacuum to yield a white to off-white crystalline solid.
Visualizing the Workflow and Signaling Pathway
Synthesis Workflow Diagram:
Caption: Synthesis workflow diagram.
Wittig Reaction Signaling Pathway:
Caption: Wittig reaction pathway.
References
- 1. Buy (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride | 17577-28-5 [smolecule.com]
- 2. (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide | China | Manufacturer | Henan Fengda Chemical Co., Ltd [m.chemicalbook.com]
- 3. CAS 1530-45-6: Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl… [cymitquimica.com]
- 4. CAS#:1530-45-6 | (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide | Chemsrc [chemsrc.com]
- 5. (Ethoxycarbonylmethyl)triphenylphosphonium bromide | C22H22BrO2P | CID 73731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1530-45-6 | MFCD00011835 | (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide [aaronchem.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. (Ethoxycarbonylmethyl)triphenylphosphonium bromide | 1530-45-6 | Benchchem [benchchem.com]
